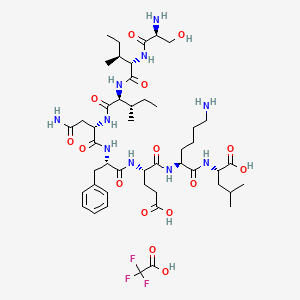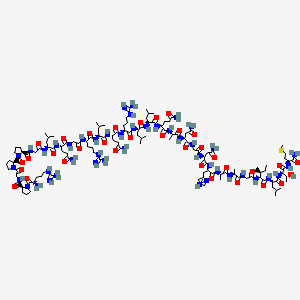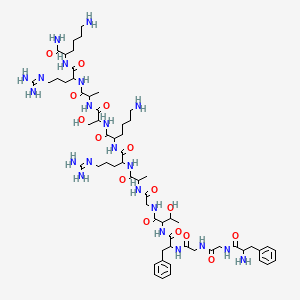
749227-53-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Handle region peptide, rat involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), and deprotection steps using trifluoroacetic acid (TFA). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Handle region peptide, rat undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues in the peptide, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis techniques.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and coupling reagents like DIC and HOBt. The major products formed from these reactions depend on the specific modifications made to the peptide .
Scientific Research Applications
Handle region peptide, rat has several scientific research applications:
Chemistry: It is used as a tool to study the interactions between prorenin and its receptor, providing insights into the molecular mechanisms of prorenin receptor signaling.
Biology: The peptide is used to investigate the role of prorenin receptor in various biological processes, including cell proliferation, inflammation, and fibrosis.
Medicine: Handle region peptide, rat has potential therapeutic applications in the treatment of diabetic nephropathy and ocular inflammation.
Mechanism of Action
Handle region peptide, rat exerts its effects by antagonizing the prorenin receptor. This interaction inhibits the non-proteolytic activation of prorenin, leading to a reduction in the downstream signaling pathways involved in inflammation and fibrosis. The molecular targets of this peptide include the extracellular signal-regulated kinase (ERK) pathway and transforming growth factor-beta (TGF-β) signaling .
Comparison with Similar Compounds
Handle region peptide, rat can be compared with other prorenin receptor antagonists, such as:
Aliskiren: A direct renin inhibitor used in the treatment of hypertension. Unlike Handle region peptide, rat, Aliskiren targets the active site of renin, preventing its interaction with the prorenin receptor.
Angiotensin-converting enzyme (ACE) inhibitors: These compounds inhibit the conversion of angiotensin I to angiotensin II, reducing the effects of the renin-angiotensin system. Handle region peptide, rat specifically targets the prorenin receptor, providing a more targeted approach to modulating this pathway.
The uniqueness of Handle region peptide, rat lies in its specific antagonism of the prorenin receptor, which allows for the selective inhibition of prorenin-mediated signaling without affecting other components of the renin-angiotensin system .
Properties
CAS No. |
749227-53-0 |
|---|---|
Molecular Formula |
C₅₄H₁₀₁N₁₅O₁₂ S |
Molecular Weight |
1184.54 |
sequence |
One Letter Code: RILLKKMPSV |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







